molecular formula C9H15BrO B6207329 2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers CAS No. 2758006-20-9

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers

Cat. No. B6207329
CAS RN: 2758006-20-9
M. Wt: 219.1
InChI Key:
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Description

2-(Bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers (2-BOM) is an organic compound with a molecular formula of C6H12BrNO2. It is a white solid with a melting point of 145-148 °C. 2-BOM is a mixture of two diastereomers, namely 2-bromo-3-methyl-5-oxaspiro[3.5]nonane and 2-bromo-4-methyl-5-oxaspiro[3.5]nonane. It is a highly versatile compound with a wide range of applications in organic synthesis and research.

Mechanism of Action

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers is a chiral compound and its two diastereomers have different properties. The two diastereomers can act as chiral catalysts, which can be used to promote the asymmetric synthesis of other compounds. The two diastereomers can also act as chiral auxiliaries, which can be used to promote the stereoselective synthesis of other compounds.
Biochemical and Physiological Effects
2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers has been shown to have no significant biochemical or physiological effects in laboratory animals. It is considered to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The use of 2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers in laboratory experiments has several advantages. It is a highly versatile compound with a wide range of applications in organic synthesis and research. It is also a cost-effective compound, and it is easy to synthesize. However, it is important to note that the two diastereomers of 2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers have different properties, and it is important to use the correct diastereomer for the desired application.

Future Directions

The use of 2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers in scientific research is expected to continue to grow in the future. It has potential applications in the synthesis of new pharmaceuticals, materials, and catalysts. In addition, it has potential applications in the synthesis of new compounds, such as chiral auxiliaries and catalysts for asymmetric synthesis. Finally, it has potential applications in the synthesis of new compounds for use in drug discovery and development.

Synthesis Methods

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers can be synthesized via the reaction of 5-oxaspiro[3.5]nonane and bromomethylmagnesium chloride. In this reaction, a Grignard reagent is formed from the bromomethylmagnesium chloride and the oxaspiro[3.5]nonane. The Grignard reagent then reacts with bromine to form the desired product. This method is simple, efficient and cost-effective.

Scientific Research Applications

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers has been used in a variety of scientific research applications. It has been used in the synthesis of new pharmaceuticals, such as the anti-cancer drug dacomitinib, and in the synthesis of new materials, such as polymers. It has also been used in the synthesis of new compounds, such as the chiral catalyst (R)-2-bromo-3-methyl-5-oxaspiro[3.5]nonane-1-oxide. In addition, it has been used in the synthesis of new catalysts for asymmetric synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-5-oxaspiro[3.5]nonane involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Methanol", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in the presence of hydrochloric acid to yield 2-bromocyclohexanone.", "Step 2: Reduction of 2-bromocyclohexanone with sodium borohydride in methanol to yield 2-(bromomethyl)cyclohexanone.", "Step 3: Cyclization of 2-(bromomethyl)cyclohexanone with sodium hydroxide in methanol to yield a mixture of diastereomers of 2-(bromomethyl)-5-oxaspiro[3.5]nonane.", "Step 4: Separation of the diastereomers by column chromatography using a stationary phase of silica gel and a mobile phase of diethyl ether and sodium bicarbonate." ] }

CAS RN

2758006-20-9

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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